(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

Beschreibung

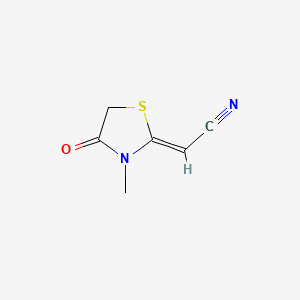

(2Z)-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a heterocyclic compound featuring a thiazolidinone core substituted with a methyl group at position 3, a ketone at position 4, and an acetonitrile moiety at the exocyclic double bond (Z-configuration). This compound belongs to the cyano-methylene thiazolidine class, which is notable for its diverse biological activities, including antifungal and antimicrobial properties . The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing both reactivity and interactions with biological targets. Structural studies of analogous compounds (e.g., isoindolin-ylidene derivatives) highlight the importance of hydrogen bonding and π-π stacking in stabilizing the crystal lattice .

Eigenschaften

IUPAC Name |

(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJPESPKLCZSN-KXFIGUGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C(=O)CS/C1=C\C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile typically involves the reaction of appropriate thiazolidine derivatives with acetonitrile under specific conditions. One common method includes the use of a base to deprotonate the thiazolidine, followed by nucleophilic addition to acetonitrile. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amides or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with certain enzymes makes it useful in elucidating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, offering potential therapeutic benefits.

Industry

In industry, this compound is used in the production of advanced materials. Its ability to undergo various chemical transformations makes it suitable for the development of polymers, coatings, and other materials with specialized properties.

Wirkmechanismus

The mechanism by which (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form strong interactions with metal ions or enzyme active sites, leading to inhibition or activation of certain biochemical pathways. The thiazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile can be elucidated by comparing it with three closely related analogs: flutianil, (2Z)-N-benzyl-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide, and (Z)-amino(2-methyl-3-oxoisoindolin-1-ylidene)acetonitrile.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Flexibility vs. Activity: The thiazolidinone core is versatile, accommodating diverse substituents (e.g., aryl, benzyl, or sulfanyl groups) to modulate biological activity. For example, flutianil’s 3-(2-methoxyphenyl) and sulfanyl groups confer specificity against powdery mildew , whereas the simpler 3-methyl-4-oxo derivative may exhibit broader antifungal activity . Replacing the acetonitrile group with an acetamide (as in the N-benzyl analog) reduces electrophilicity but improves solubility and hydrogen-bonding capacity .

Role of Configuration :

- The Z-configuration is conserved across analogs to maintain planar geometry, critical for binding to fungal targets. For instance, flutianil’s Z-configuration ensures optimal alignment of its sulfanyl and trifluoromethyl groups for target interaction .

Crystallographic Insights :

- Analogous isoindolin-ylidene compounds exhibit extensive hydrogen-bond networks (N–H···O and N–H···N) and π-π stacking (centroid distances: 3.8–4.3 Å), which stabilize their solid-state structures . Similar interactions are likely in this compound, given its ketone and nitrile functionalities.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to flutianil or isoindolin-ylidene derivatives, involving condensation of thiazolidinone precursors with acetonitrile under acidic conditions . Steric hindrance from branched amines (e.g., isopropyl) can reduce yields, as observed in isoindolin-ylidene synthesis .

Biologische Aktivität

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a member of the thiazolidin family of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazolidine ring, which is critical for its biological activity.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazolidine derivatives. For instance, a study evaluated various thiazolidinones against bacterial strains and found significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound 1 | 0.015 | 0.030 |

| Compound 2 | 0.020 | 0.040 |

| Compound 3 | 0.025 | 0.050 |

The most potent compound exhibited an MIC of 0.004–0.03 mg/mL against certain strains, indicating strong antibacterial properties .

2. Anticancer Activity

Research has also highlighted the anticancer properties of thiazolidine derivatives. In vitro studies on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), showed that these compounds could induce apoptosis through both extrinsic and intrinsic pathways.

Case Study:

A specific derivative of thiazolidine was tested for its ability to inhibit cell proliferation in cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics like irinotecan, suggesting that these compounds may serve as effective alternatives in cancer treatment .

3. Anti-inflammatory Activity

Thiazolidine derivatives have also been noted for their anti-inflammatory effects. One study indicated that certain compounds reduced levels of pro-inflammatory markers in macrophages, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is highly dependent on their structural features. Modifications at specific positions on the thiazolidine ring can enhance or diminish their efficacy.

Key Findings:

- The presence of electron-withdrawing groups increases antimicrobial activity.

- Substituents that enhance lipophilicity tend to improve anticancer efficacy.

This relationship underscores the importance of molecular design in developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.